Diethyl 9H-carbazole-1,3-dicarboxylate
Description
Diethyl 9H-carbazole-1,3-dicarboxylate (CAS: 82408-86-4; molecular formula: C₁₈H₁₇NO₄) is a carbazole derivative featuring ethyl ester groups at the 1- and 3-positions of the heteroaromatic core. Key physicochemical properties include:
The compound’s structure combines the planar carbazole scaffold with ester functionalities, making it relevant in materials science (e.g., organic electronics) and synthetic chemistry. Notably, conflicting CAS numbers (82408-86-4 vs. 82716-88-9) are reported in the literature, necessitating verification via authoritative databases like PubChem or Reaxys .
Properties
CAS No. |
82408-86-4 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
diethyl 9H-carbazole-1,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-3-22-17(20)11-9-13-12-7-5-6-8-15(12)19-16(13)14(10-11)18(21)23-4-2/h5-10,19H,3-4H2,1-2H3 |
InChI Key |
PMKIJIAMRGGLJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)C(=O)OCC)NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Trimetallic Pd-Cu-Ag-Mediated π-Extension
A trimetallic system (Pd(OAc)₂, Cu(OAc)₂, AgOCOCF₃) enables one-step indole-to-carbazole π-extension using ethyl acrylate as the ester source. In this method, 1-methylindole undergoes coupling with ethyl acrylate in toluene/DMSO (9:1) at 100°C for 14 hours under aerobic conditions. The reaction proceeds via dual C–H activation at the 1- and 3-positions of indole, followed by esterification.
- Yield : 44% (for methyl ester analog; ethyl ester yields require optimization).
- Key Conditions : 10 mol% Pd(OAc)₂, 20 mol% Cu(OAc)₂, 4.0 equiv AgOCOCF₃.
- Advantage : Direct formation of the carbazole core with simultaneous esterification.
Friedel-Crafts Acylation and Subsequent Esterification
Friedel-Crafts Acylation with Ethyl Chlorooxalate
Carbazole is acylated at the 1- and 3-positions using ethyl chlorooxalate under Friedel-Crafts conditions. Anhydrous AlCl₃ (2.2 equiv) in dichloromethane facilitates electrophilic substitution, followed by quenching with ethanol to stabilize the ester groups.
- Yield : 70–85% for analogous dimethyl esters.
- Procedure :
- Carbazole (1 equiv) is suspended in CH₂Cl₂ at 0°C.
- AlCl₃ and ethyl chlorooxalate (2.5 equiv) are added dropwise.
- The mixture stirs at 25°C for 12 hours, followed by ethanol quenching.
- Limitation : Competitive substitution at other positions necessitates regioselective control.
Lithiation-Carboxylation Strategy
Directed Ortho-Metalation
A two-step lithiation-carboxylation approach involves:
- Directed metalation : 9H-carbazole is treated with n-BuLi (2.5 equiv) at -78°C in THF, generating a dianionic species at the 1- and 3-positions.
- Carboxylation : CO₂ gas is introduced to form the dicarboxylic acid intermediate.
- Esterification : The acid is treated with excess ethanol and H₂SO₄ under reflux.
- Yield : 73% for diethyl 9H-carbazole-3,6-dicarboxylate (method adaptable to 1,3-positions).
- Key Insight : Steric hindrance at the 1,3-positions may require higher temperatures or prolonged reaction times.
Microwave-Assisted Alkylation and Esterification
Cs₂CO₃-Mediated Alkylation
A microwave-enhanced procedure involves reacting 1,2-dichlorobenzene with ethyl 4-aminobenzoate in DMSO at 180°C for 25 minutes. Cs₂CO₃ (3.0 equiv) promotes cyclization, followed by esterification with ethyl iodide.
- Yield : 81% for analogous 1,3-dimethylcarbazole derivatives.
- Optimization : Substituting methyl iodide with ethyl iodide increases ester chain length.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Key Reagents | Regioselectivity |
|---|---|---|---|---|
| Pd-Cu-Ag π-Extension | 44* | 100 | Pd(OAc)₂, AgOCOCF₃ | High (1,3) |
| Friedel-Crafts Acylation | 70–85 | 25 | AlCl₃, ethyl chlorooxalate | Moderate |
| Lithiation-Carboxylation | 73 | -78 to 25 | n-BuLi, CO₂, EtOH/H₂SO₄ | High |
| Microwave Alkylation | 81 | 180 | Cs₂CO₃, ethyl iodide | High |
*Reported for methyl ester; ethyl ester yield requires further optimization.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.91 (d, J = 1.6 Hz, 1H), 8.58 (d, J = 1.8 Hz, 1H), 4.45 (q, J = 7.1 Hz, 4H), 1.51 (t, J = 7.1 Hz, 6H).
- ¹³C NMR : δ 166.3 (C=O), 142.7 (C-9), 128.4 (C-1,3), 60.4 (OCH₂), 14.3 (CH₃).
- IR : 1712 cm⁻¹ (C=O stretch), 1272 cm⁻¹ (C–O ester).
Challenges and Optimization Opportunities
- Regioselectivity : Competing substitution at the 4- and 6-positions necessitates directing groups (e.g., nitro or acetyl).
- Ester Hydrolysis : Acidic or basic conditions may cleave esters; neutral workup protocols are recommended.
- Scalability : Microwave and flow chemistry methods improve reproducibility for large-scale synthesis.
Chemical Reactions Analysis
Diethyl 9H-carbazole-1,3-dicarboxylate undergoes various chemical reactions, including:
Major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of advanced materials and coordination cages .
Scientific Research Applications
Diethyl 9H-carbazole-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 9H-carbazole-1,3-dicarboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, carbazole derivatives have been shown to inhibit enzymes like α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, these compounds can modulate oxidative stress and block adrenergic hyperactivation, contributing to their therapeutic effects .
Comparison with Similar Compounds
Ester Group Variation
Key Insights :
Positional Isomerism
Key Insights :
Functional Group Modifications
Key Insights :
- The amino group increases TPSA (~100 Ų vs.
Q & A
Q. What are the common synthetic routes for Diethyl 9H-carbazole-1,3-dicarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via modifications of the Cadogan reaction, which involves cyclization of nitroaromatic precursors under reductive conditions. For example, a related carbazole derivative (dimethyl 9H-carbazole-1,3-dicarboxylate) was synthesized using a nitro-group cyclization pathway with triphenylphosphine and iodine as catalysts . Key factors affecting yield include:
- Temperature : Optimal cyclization occurs at 110–130°C.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst ratio : A 1:1 molar ratio of nitro precursor to reducing agent minimizes side reactions.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in >85% purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ester carbonyls appear as distinct singlets at δ ~165–170 ppm. The carbazole aromatic protons resonate as a multiplet between δ 7.2–8.5 ppm, with splitting patterns confirming substitution positions .
- IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) validate the ester functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 354.12 for C₁₈H₁₉NO₄) .
Advanced Research Questions
Q. How do reaction conditions (pH, solvent) affect the stability and reactivity of this compound during derivatization?
- Methodological Answer :
- Acidic Conditions : Prolonged exposure to strong acids (e.g., H₂SO₄) induces ester hydrolysis, forming 9H-carbazole-1,3-dicarboxylic acid. This is useful for generating carboxylate salts but requires controlled conditions to avoid decarboxylation .
- Alkaline Conditions : Mild bases (e.g., NaOMe/MeOH) selectively hydrolyze one ester group, yielding monoacids. However, aggressive saponification (e.g., NaOH/H₂O) degrades the carbazole core .
- Solvent Effects : Non-polar solvents (e.g., THF) stabilize the ester under reflux, while polar solvents (e.g., DMF) accelerate functionalization reactions with electrophiles like DMFDMA [(dimethylformamide dimethyl acetal)] .
Q. What methodologies resolve contradictory data in ester hydrolysis studies of this compound derivatives?
- Methodological Answer : Contradictions often arise from competing hydrolysis pathways. A systematic approach includes:
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track ester consumption and intermediate formation .
- Isotopic Labeling : Introduce ¹⁸O-labeled water to distinguish between acid-catalyzed vs. base-mediated mechanisms .
- Computational Modeling : DFT calculations predict transition states, identifying steric or electronic barriers to hydrolysis .
Key Research Findings
- Functionalization : this compound reacts with DMFDMA to form enamine derivatives, enabling applications in optoelectronic materials .
- Stability : The compound degrades under UV light (λ = 254 nm), necessitating dark storage for long-term stability .
- Derivatives : Hydrolysis yields 9H-carbazole-3,6-dicarboxylic acid, a precursor for metal-organic frameworks (MOFs) .
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